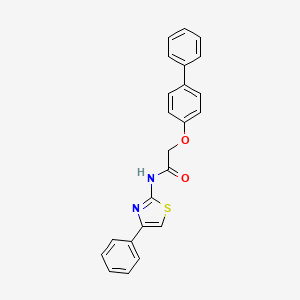![molecular formula C15H25NO2 B5193844 1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate](/img/structure/B5193844.png)
1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate, commonly known as DEPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPA is a derivative of vitamin E and has been found to possess unique properties that make it a valuable compound in research. In
Wirkmechanismus
The mechanism of action of DEPA is not fully understood, but it is believed to be related to its antioxidant properties. DEPA can scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. DEPA can also modulate various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DEPA has been found to have various biochemical and physiological effects. In vitro studies have shown that DEPA can inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate various signaling pathways. In vivo studies have shown that DEPA can improve endothelial function, reduce atherosclerosis, and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
DEPA has several advantages for lab experiments, including its stability, solubility, and low toxicity. DEPA can be easily synthesized in the lab, and its properties can be easily modified by changing the reaction conditions. However, one limitation of DEPA is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
DEPA has a promising future in various fields, and several future directions can be explored. One future direction is to investigate the potential of DEPA in combination with other drugs or therapies for cancer treatment. Another future direction is to explore the potential of DEPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies can be conducted to investigate the mechanism of action of DEPA and its potential applications in other fields, such as immunology and infectious diseases.
Conclusion:
In conclusion, DEPA is a valuable compound in scientific research due to its unique properties and potential applications in various fields. The synthesis method of DEPA involves the reaction of vitamin E with diethylpropargylmalonate in the presence of a palladium catalyst. DEPA has been extensively studied for its potential applications in cancer research, neuroprotection, and cardiovascular diseases. The mechanism of action of DEPA is believed to be related to its antioxidant properties. DEPA has several advantages for lab experiments, including its stability, solubility, and low toxicity. Further studies can be conducted to investigate the potential of DEPA in various fields, and several future directions can be explored.
Synthesemethoden
The synthesis of DEPA involves the reaction of vitamin E with diethylpropargylmalonate in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to form DEPA. The yield of DEPA can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
DEPA has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, DEPA has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DEPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular diseases, DEPA has been found to improve endothelial function and reduce atherosclerosis.
Eigenschaften
IUPAC Name |
[1-(diethylamino)-4-methyloct-7-en-2-yn-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-6-9-11-15(5,18-14(4)17)12-10-13-16(7-2)8-3/h6H,1,7-9,11,13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKKYYXOWAXOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(CCC=C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(5-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5193770.png)

![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5193780.png)
![N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5193786.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5193794.png)
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5193799.png)

![4-({3-[(2-chlorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5193809.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5193814.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193821.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B5193825.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B5193841.png)
![4-[5-(5-chloro-2-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5193850.png)
